molecular formula C9H12ClN3S B11749018 3-methyl-1-[(thiophen-2-yl)methyl]-1H-pyrazol-5-amine hydrochloride

3-methyl-1-[(thiophen-2-yl)methyl]-1H-pyrazol-5-amine hydrochloride

Cat. No.: B11749018
M. Wt: 229.73 g/mol
InChI Key: YPEYUXBLSYICKD-UHFFFAOYSA-N
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Description

3-methyl-1-[(thiophen-2-yl)methyl]-1H-pyrazol-5-amine hydrochloride is a compound that belongs to the class of heterocyclic compounds It features a pyrazole ring substituted with a thiophene moiety and a methyl group

Preparation Methods

The synthesis of 3-methyl-1-[(thiophen-2-yl)methyl]-1H-pyrazol-5-amine hydrochloride typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the condensation of hydrazine with a 1,3-diketone.

    Introduction of the thiophene moiety: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid derivative.

    Methylation: The methyl group can be introduced through an alkylation reaction using a methylating agent like methyl iodide.

    Hydrochloride formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Chemical Reactions Analysis

3-methyl-1-[(thiophen-2-yl)methyl]-1H-pyrazol-5-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring, using reagents like halogens or alkyl halides.

    Coupling reactions: It can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions to form more complex structures.

Scientific Research Applications

3-methyl-1-[(thiophen-2-yl)methyl]-1H-pyrazol-5-amine hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as a therapeutic agent due to its heterocyclic structure, which is common in many drugs.

    Biology: The compound can be used in biological studies to understand its interaction with various biological targets.

    Material Science: It can be used in the development of organic semiconductors and other advanced materials.

    Industry: The compound may find applications in the synthesis of other complex molecules used in various industrial processes.

Mechanism of Action

The mechanism of action of 3-methyl-1-[(thiophen-2-yl)methyl]-1H-pyrazol-5-amine hydrochloride involves its interaction with specific molecular targets. The thiophene and pyrazole rings can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system in which the compound is used.

Comparison with Similar Compounds

Properties

Molecular Formula

C9H12ClN3S

Molecular Weight

229.73 g/mol

IUPAC Name

5-methyl-2-(thiophen-2-ylmethyl)pyrazol-3-amine;hydrochloride

InChI

InChI=1S/C9H11N3S.ClH/c1-7-5-9(10)12(11-7)6-8-3-2-4-13-8;/h2-5H,6,10H2,1H3;1H

InChI Key

YPEYUXBLSYICKD-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1)N)CC2=CC=CS2.Cl

Origin of Product

United States

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